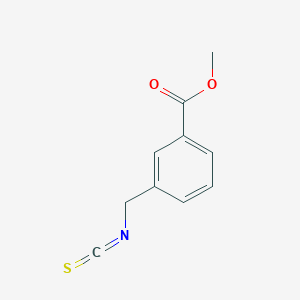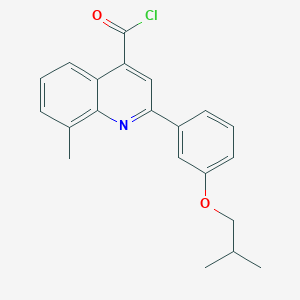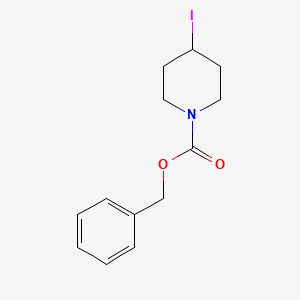
Benzyl 4-iodopiperidine-1-carboxylate
概要
説明
Benzyl 4-iodopiperidine-1-carboxylate is a chemical compound that plays an essential role in various research and industrial applications. It serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds .
Physical And Chemical Properties Analysis
Benzyl 4-iodopiperidine-1-carboxylate has a molecular weight of 345.18 g/mol . It is a liquid at room temperature . The compound has a topological polar surface area of 29.5 Ų, a heavy atom count of 17, and a complexity of 246 . It has a computed XLogP3-AA value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity .科学的研究の応用
Semisynthetic Resorbable Materials from Hyaluronan Esterification
Research has highlighted the development of biocompatible, degradable materials from modified natural polymers. Specifically, a class of materials derived from hyaluronan esterification, such as ethyl and benzyl hyaluronan esters, shows promise in various clinical applications due to their diverse biological properties. The chemical modification of hyaluronan through partial or total esterification of its carboxyl groups results in materials with distinct physico-chemical properties, influencing factors like hydration degree and polymer stability. Moreover, the type and extent of hyaluronan esterification significantly impact these materials' biological properties, potentially either promoting or inhibiting cell adhesion (Campoccia et al., 1998).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are versatile biorenewable chemicals used as precursors for various industrial compounds. However, they can inhibit microbial fermentation at concentrations lower than desired yields. Notably, carboxylic acids like hexanoic, octanoic, decanoic, and lauric acids impact the cell membrane and internal pH of microbes such as E. coli and S. cerevisiae, reducing their robustness. Identifying metabolic engineering strategies to enhance microbial tolerance to carboxylic acids is crucial for improving industrial performance. Key strategies include modifying cell membrane properties, using appropriate exporters, and managing metabolic processes (Jarboe et al., 2013).
Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety for Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) have gained prominence across various scientific disciplines. Their straightforward structure and self-assembly behavior make them ideal for applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly of BTAs into nanometer-sized structures and their multivalent nature drive applications, particularly in the biomedical field. With the first commercial applications of BTAs emerging, their adaptable nature promises significant advancements in the near future (Cantekin et al., 2012).
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres
Carboxylic acid is a fundamental functional group present in numerous drugs. However, issues such as unforeseen toxicity and reduced metabolic stability have posed challenges. Medicinal chemists often resort to bioisosteres to address these challenges. Recent developments in carboxylic acid bioisosterism have been summarized, focusing on the changes in bioactivity, selectivity, or physicochemical properties brought about by these substitutions. This review showcases the continued interest in carboxylate bioisosteres and the innovation required to overcome obstacles in modern drug design (Horgan & O’ Sullivan, 2021).
Safety And Hazards
Benzyl 4-iodopiperidine-1-carboxylate is classified under the GHS07 hazard class . The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, then continuing rinsing (P305+P351+P338) .
特性
IUPAC Name |
benzyl 4-iodopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXUEGQXJQJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1I)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693066 | |
| Record name | Benzyl 4-iodopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-iodopiperidine-1-carboxylate | |
CAS RN |
885275-00-3 | |
| Record name | Benzyl 4-iodopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)
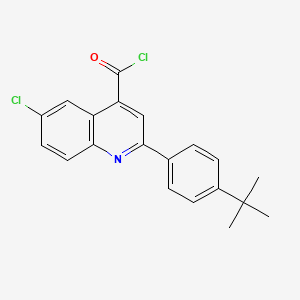
![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)
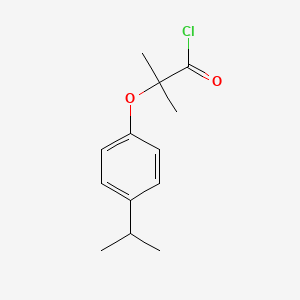
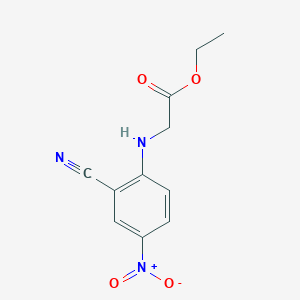
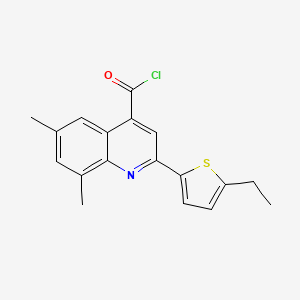
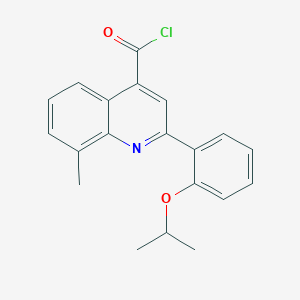
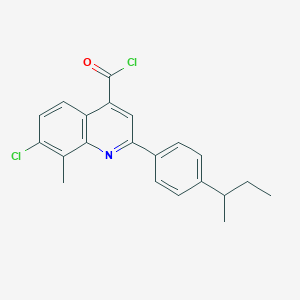
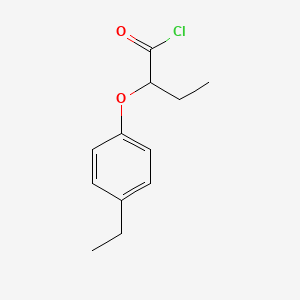
![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393929.png)
![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393930.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)
